BDP FL NHS ester
Overview
Description
BDP FL NHS ester is a BDP dye linker containing an NHS ester group . The NHS ester allows for the dye to react with primary amines . This dye is used for protein and peptide labeling and is photostable .
Synthesis Analysis
The NHS ester of BODIPY™ FL is typically dissolved in high-quality anhydrous dimethylformamide (DMF) or dimethylsulfoxide (DMSO), and the reaction is carried out in 0.1-0.2 M sodium bicarbonate buffer, pH 8.3, at room temperature for 1 hour .Molecular Structure Analysis
The molecular formula of BDP FL NHS ester is C18H18BF2N3O4 . The molecular weight is 389.16 .Chemical Reactions Analysis
The NHS ester of BODIPY™ FL is a popular tool for conjugating the dye to a protein or antibody . NHS esters can be used to label the primary amines (R-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .Physical And Chemical Properties Analysis
BDP FL NHS ester is an orange solid . It is soluble in organic solvents such as DMF, DMSO, and dichloromethane, but its solubility in water is limited . The dye has an excitation maximum at 503 nm and an emission maximum at 509 nm .Scientific Research Applications
Environmental Pollution Analysis :
- BDP is used as a flame retardant in plastics and electronic consumer products. A study by Liang, Shi, and Liu (2018) investigated the occurrence, distribution, and fate of BDP in a sewage treatment plant in Beijing, China. They developed a method to analyze trace levels of BDP in suspended solids and aqueous samples of sewage and sludge, revealing its environmental impact (Liang, Shi, & Liu, 2018).
Photosensitizer for Photodynamic Therapy :
- BDP-based compounds like 2I-BDP, which are derived from the BODIPY chromophore, have been found effective as photosensitizers. Yogo et al. (2005) described how 2I-BDP exhibits stronger near-infrared singlet oxygen luminescence emission and higher photostability than conventional photosensitizers, making it useful in studies related to oxidative stress and photodynamic therapy (Yogo et al., 2005).
Pharmaceutical Applications in Pulmonary Delivery :
- In pharmaceutical research, BDP is studied for its potential in dry powder inhalation (DPI) therapies. Xu et al. (2012) focused on creating ultrafine BDP particles for DPI, which could be beneficial in treating respiratory conditions like asthma (Xu et al., 2012).
Flame Retardancy Studies in Polymers :
- BDP is also investigated for its flame-retardant properties in polymers. Li et al. (2012) explored the use of BDP as a flame retardant in oil-extended hydrogenated styrene-butylenes-styrene, indicating its effectiveness in enhancing the thermal and flame-retardant properties of polymers (Li et al., 2012).
Surface Chemistry and Biomolecule Immobilization :
- BDP and related compounds are crucial in surface chemistry for immobilizing biomolecules. Cheng et al. (2007) studied the surface hydrolysis of NHS-bearing organic thin films, which are vital in covalent coupling for surface immobilization in various biomedical applications (Cheng et al., 2007).
Biomedical and Ophthalmic Applications :
- BDPs (Biodegradable Polymers) find applications in the pharmaceutical and biomedical fields, including drug delivery systems for ophthalmic treatments. Osi et al. (2022) reviewed the major advances in employing natural and synthetic B
Pulmonary Drug Delivery Systems :
- BDP is being researched for its effectiveness in pulmonary drug delivery systems. Craparo et al. (2011) constructed a novel drug delivery system for BDP using pegylated phospholipid-polyaminoacid conjugate, showing its potential in treating pulmonary diseases (Craparo et al., 2011).
Quantification in Bioconjugation Techniques :
- N-Hydroxysuccinimide (NHS) esters, closely related to BDP, are crucial in bioconjugation techniques. Klykov and Weller (2015) presented a chromatographic method for the detection of NHS, a key component in the synthesis of peptides and protein labeling, highlighting its importance in biochemical research (Klykov & Weller, 2015).
Future Directions
BDP FL NHS ester is used for research purposes . It is a replacement for fluorescein and is used for protein and peptide labeling . It provides much better photostability and outstanding brightness . The dye is a good replacement for fluorescein (FAM), BODIPY-FL, Alexa Fluor 488, DyLight 488, Cy2, and other 488 nm dyes .
Relevant papers on BDP FL NHS ester include studies on enzymatic production of single molecule FISH and RNA capture probes , and research on the pharmacokinetics of pullulan–dexamethasone conjugates in retinal drug delivery . Another study discusses the prevalence and immunodominant CD8 T cell epitopes conserved in SARS-CoV-2 variants .
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BF2N3O4/c1-11-9-12(2)22-15(11)10-14-4-3-13(23(14)19(22,20)21)5-8-18(27)28-24-16(25)6-7-17(24)26/h3-4,9-10H,5-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDVMGNSTOAJONW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)ON4C(=O)CCC4=O)C)C)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BF2N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
BDP FL NHS ester | |
CAS RN |
146616-66-2 | |
Record name | BDP FL NHS Ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.